molecular formula C23H24N4O2S B3003611 N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide CAS No. 894027-24-8

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide

Cat. No. B3003611
CAS RN: 894027-24-8
M. Wt: 420.53
InChI Key: LYMVXQHGOQAXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar thiazolo[3,2-b][1,2,4]triazole structures have been reported to exhibit diverse biological activities . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .

Mode of Action

It’s known that thiazolo[3,2-b][1,2,4]triazoles interact with biological targets in a variety of ways, depending on the specific functional groups present in the compound . For instance, some thiazolo[3,2-b][1,2,4]triazoles have been found to inhibit Top1, a DNA topoisomerase, more effectively than the natural Top1-inhibitor camptothecin .

Biochemical Pathways

Thiazolo[3,2-b][1,2,4]triazoles are known to interact with a variety of biochemical pathways due to their diverse biological activities . For example, some thiazolo[3,2-b][1,2,4]triazoles have been found to inhibit cyclooxygenase (COX1 and COX2) isoforms, which play a key role in the inflammatory response .

Pharmacokinetics

Thiazolo[3,2-b][1,2,4]triazoles are generally known for their potent biological activities and lesser side effects

Result of Action

Compounds with similar thiazolo[3,2-b][1,2,4]triazole structures have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and g-quadruplex stabilizing activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazolo[3,2-b][1,2,4]triazoles .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-29-20-12-10-18(11-13-20)22-25-23-27(26-22)19(16-30-23)14-15-24-21(28)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMVXQHGOQAXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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